REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].O[Li].O>O>[C:18]([O:17][C:15]([NH:14][CH2:13][C:5]1([C:3]([OH:4])=[O:2])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC12CCCCC2)CNC(=O)OC(C)(C)C
|
Name
|
LiOH—H2O
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
LiOH—H2O
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for an additional 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was acidified to pH 2-3 with aqueous HCl with ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling with a layer of CH2Cl2 present
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |